Methyl 1-[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl)carbonyl]piperidine-4-carboxylate
Description
Methyl 1-[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl)carbonyl]piperidine-4-carboxylate is a structurally complex organic compound featuring a bicyclo[2.2.1]heptane core substituted with two ketone groups (2,3-dioxo) and three methyl groups (4,7,7-trimethyl). This bicyclic system is linked via a carbonyl group to a piperidine ring, which is further esterified at the 4-position with a methyl carboxylate moiety.
Properties
Molecular Formula |
C18H25NO5 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
methyl 1-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C18H25NO5/c1-16(2)17(3)7-8-18(16,13(21)12(17)20)15(23)19-9-5-11(6-10-19)14(22)24-4/h11H,5-10H2,1-4H3 |
InChI Key |
BLDDFMJNCBGPLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC1(C(=O)C2=O)C(=O)N3CCC(CC3)C(=O)OC)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The bicyclo[2.2.1]heptane-1-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane or dimethylformamide (DMF). The piperidine-4-carboxylate methyl ester, either commercially sourced or synthesized via esterification of piperidine-4-carboxylic acid, is then introduced under basic conditions (e.g., triethylamine or N-methylmorpholine).
Key parameters influencing yield include:
-
Solvent choice : Polar aprotic solvents like DMF enhance solubility of intermediates but may require rigorous drying to prevent hydrolysis.
-
Stoichiometry : A 1.2:1 molar ratio of EDC to carboxylic acid minimizes side reactions, as excess reagent can lead to O-acylisourea byproducts.
-
Temperature : Reactions performed at 0–25°C over 12–24 hours typically achieve yields of 65–75%, as evidenced by similar couplings in piperidine systems.
Representative Procedure
A mixture of 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv) in anhydrous DMF is stirred at 0°C for 30 minutes. Piperidine-4-carboxylate methyl ester (1.0 equiv) and N-methylmorpholine (2.0 equiv) are added, and the reaction is warmed to room temperature for 18 hours. Workup involves extraction with ethyl acetate, washing with brine, and purification via silica gel chromatography.
Acid Chloride Method
Direct acylation using the bicycloheptane carbonyl chloride offers a high-yielding alternative, circumventing the need for coupling agents. This method is advantageous for large-scale synthesis due to simplified purification.
Chloride Formation and Coupling
The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane, generating the corresponding acid chloride. Subsequent reaction with piperidine-4-carboxylate methyl ester in the presence of a tertiary base (e.g., triethylamine) affords the target compound.
Performance Metrics
-
Purity : Acid chloride methods often produce fewer byproducts compared to carbodiimide routes, as confirmed by LC-MS analyses of related amides.
-
Limitations : Sensitivity of the bicycloheptane dione to acidic conditions necessitates careful control of reaction stoichiometry and temperature.
Mixed Anhydride Approach
Activation of the carboxylic acid as a mixed anhydride with isobutyl chloroformate provides a robust pathway, particularly for sterically hindered substrates.
Synthetic Protocol
The bicycloheptane carboxylic acid is combined with isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF) at −10°C to form the mixed anhydride. Piperidine-4-carboxylate methyl ester is then added, yielding the product after aqueous workup.
Advantages Over Other Methods
-
Higher yields : Reported yields up to 85% for sterically demanding couplings.
-
Scalability : Simplified isolation via precipitation or filtration, as demonstrated in large-scale syntheses of piperidine derivatives.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Carbodiimide-mediated | 65–75 | 12–24 h | Broad applicability, mild conditions | Byproduct formation, solvent sensitivity |
| Acid chloride | 70–80 | 4–6 h | High purity, scalability | Moisture-sensitive reagents |
| Mixed anhydride | 75–85 | 6–8 h | High yields for hindered substrates | Low-temperature requirements |
Critical Considerations in Synthesis
Protecting Group Strategies
The piperidine nitrogen often requires protection during esterification of the carboxylic acid. tert-Butoxycarbonyl (Boc) groups are preferred due to their stability under basic conditions and ease of removal with trifluoroacetic acid (TFA). For example, Boc-protected piperidine-4-carboxylic acid is esterified with methanol/HCl, followed by deprotection and acylation.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl)carbonyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the bicyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alkoxides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Methyl 1-[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl)carbonyl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in areas such as anti-inflammatory and anticancer therapies.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of Methyl 1-[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl)carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with two structurally related piperidine-4-carboxylate derivatives: 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid () and Methyl 1-((3,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate (). Key differences in substituents, physicochemical properties, and biological activity are highlighted.
Table 1: Structural and Physicochemical Comparison
*Estimates derived from structural analysis due to lack of direct experimental data.
Key Observations:
This may reduce solubility (estimated Log S = -2.1 vs. -1.5 for ) but improve membrane permeability. ’s dichlorophenyl and thiazolo-triazole substituents contribute to higher molecular weight (469.4 g/mol) and increased complexity, likely impacting bioavailability .
The target compound lacks hydrogen bond donors, suggesting reduced polar interactions but better BBB penetration.
Synthetic Accessibility :
- outlines straightforward synthesis using NaOH/Na₂CO₃, suggesting the ethoxycarbonyl derivative is synthetically accessible . The target compound’s bicyclic core may require multistep synthesis, increasing complexity.
Research Implications
While direct data for the target compound are unavailable, comparisons with analogs suggest:
- Drug Design : The bicyclic scaffold could improve target selectivity in kinase or protease inhibitors due to conformational constraints.
- Solubility-Permeability Trade-off : The methyl ester and dione groups may balance lipophilicity and solubility, critical for CNS-targeted drugs.
- Safety Profile : The absence of reactive groups (e.g., ’s chlorine atoms) might reduce toxicity risks.
Biological Activity
Methyl 1-[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl)carbonyl]piperidine-4-carboxylate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Compound Overview
- Molecular Formula : C18H25NO5
- Molecular Weight : 335.4 g/mol
- IUPAC Name : Methyl 1-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl)piperidine-4-carboxylate
- CAS Number : Not provided in the sources
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. It can modulate enzyme activity and receptor interactions, leading to diverse physiological effects. The specific pathways and targets are still under investigation but may include:
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors or other signaling pathways.
Biological Activity and Therapeutic Potential
Research indicates that this compound may have applications in the following areas:
1. Anti-inflammatory Activity
Studies suggest that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. The exact mechanism for this compound remains to be elucidated.
2. Anticancer Properties
Preliminary investigations indicate potential anticancer effects, possibly through the induction of apoptosis in cancer cells or inhibition of tumor growth factors.
3. Neuroprotective Effects
Given its structural similarity to known neuroprotective agents, there is potential for this compound to exhibit protective effects against neurodegenerative diseases.
Research Findings
A review of literature reveals several studies highlighting the biological activity of related compounds and theoretical predictions for this compound:
Case Study 1: Hepatitis B Virus Inhibition
A study on structurally similar compounds indicated significant antiviral activity against HBV with low cytotoxicity profiles. These findings suggest that this compound may exhibit similar properties.
Case Study 2: Anti-inflammatory Mechanisms
Research involving related piperidine derivatives highlighted their ability to reduce inflammation markers in cellular models, suggesting a pathway for therapeutic development.
Q & A
Q. What are the key considerations for synthesizing this compound in a laboratory setting?
Synthesis typically involves multi-step reactions, including protection/deprotection of functional groups and coupling strategies. For example:
- Step 1 : Formation of the bicyclo[2.2.1]heptane dione core via Diels-Alder reactions or oxidation of norbornene derivatives.
- Step 2 : Activation of the carbonyl group (e.g., using thionyl chloride or carbodiimides) for coupling with piperidine-4-carboxylate derivatives.
- Step 3 : Methyl esterification of the carboxylic acid group under acidic or basic conditions (e.g., methanol/HCl or diazomethane). Critical factors include solvent choice (THF or DMF for polar reactions), temperature control (0–25°C for sensitive intermediates), and purification via column chromatography .
Q. Which analytical techniques are most effective for characterizing this compound?
- HPLC : Use a C18 column with a mobile phase of methanol/water (65:35) adjusted to pH 4.6 with acetic acid for purity assessment .
- NMR : ¹H/¹³C NMR to confirm bicyclo[2.2.1]heptane geometry and ester/carbonyl group positions. 2D NMR (COSY, HSQC) resolves overlapping signals in the piperidine ring .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~405.4 g/mol) and fragmentation patterns .
Q. How should this compound be stored to ensure stability?
Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the ester or carbonyl groups. Avoid exposure to light, moisture, and oxidizing agents. Stability tests under accelerated conditions (40°C/75% RH for 1 month) can predict degradation pathways .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for the bicyclo[2.2.1]heptane moiety?
Conflicting signals may arise from conformational flexibility or impurities. Strategies include:
- Variable Temperature NMR : To identify dynamic effects (e.g., ring-flipping) by observing signal coalescence at elevated temperatures.
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation of the bicyclo core .
- DFT Calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-31G*) to validate assignments .
Q. What experimental designs are recommended to study its potential biological activity?
- In vitro assays : Screen against enzyme targets (e.g., proteases or kinases) using fluorescence-based assays. The bicyclo[2.2.1]heptane group may act as a rigid scaffold for binding pocket interactions .
- SAR Studies : Modify the piperidine carboxylate or bicyclo substituents (e.g., methyl groups) to evaluate potency and selectivity .
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation, with LC-MS/MS quantification .
Q. How can reaction mechanisms for key synthetic steps (e.g., carbonyl coupling) be validated?
- Isotopic Labeling : Introduce ¹³C or ¹⁸O isotopes at the carbonyl group to track bond formation via MS or IR.
- Kinetic Studies : Monitor reaction progress under varying conditions (temperature, catalyst loading) to determine rate laws.
- Intermediate Trapping : Use quenching agents (e.g., methanol) to isolate and characterize reactive intermediates .
Data Contradiction Analysis
Q. How should conflicting HPLC purity results be addressed?
Discrepancies may arise from column aging or mobile phase pH variations. Solutions include:
- System Suitability Tests : Validate retention time reproducibility using a reference standard.
- Forced Degradation : Expose the compound to heat, light, or acidic/basic conditions to identify co-eluting impurities .
- Orthogonal Methods : Confirm purity via NMR integration or capillary electrophoresis .
Methodology Tables
Q. Table 1: Optimized Reaction Conditions for Key Synthetic Steps
Q. Table 2: Critical Stability Parameters
| Parameter | Test Condition | Degradation Products Identified | Mitigation Strategy |
|---|---|---|---|
| Hydrolysis | pH 7.4 buffer, 37°C | Piperidine-4-carboxylic acid | Store at –20°C in anhydrous DMSO |
| Oxidation | H₂O₂, 40°C | N-Oxide derivatives | Use antioxidant (BHT) in storage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
